3-butyryl-2H-chromen-2-one

Description

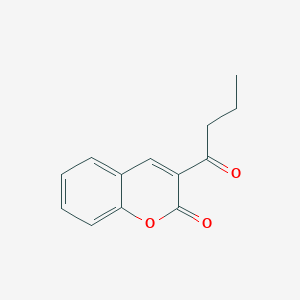

Structure

3D Structure

Properties

IUPAC Name |

3-butanoylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTUJOLTTSWOHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=CC=CC=C2OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379087 |

Source

|

| Record name | 3-butyryl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-73-7 |

Source

|

| Record name | 3-(1-Oxobutyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-butyryl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and biological activity of 3-butyryl-2H-chromen-2-one

An In-Depth Technical Guide to the Synthesis and Biological Activity of 3-Butyryl-2H-chromen-2-one

Authored by: A Senior Application Scientist

Abstract

The coumarin scaffold, a defining feature of the benzopyranone class of heterocyclic compounds, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are lauded for a vast spectrum of pharmacological activities, including anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Within this class, 3-acylcoumarins represent a particularly versatile subgroup, with the acyl moiety at the C3 position serving as a crucial handle for modulating biological activity and as a synthetic intermediate for more complex fused heterocyclic systems.[6] This guide provides a comprehensive technical overview of this compound, a representative 3-acylcoumarin. We will explore efficient synthetic methodologies, delving into the mechanistic underpinnings of key reactions, and survey its potential biological activities with a focus on anticoagulant and antimicrobial applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic potential of novel coumarin derivatives.

Synthetic Strategies for 3-Acylcoumarins: A Mechanistic Perspective

The synthesis of the coumarin core can be achieved through several classic name reactions, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[7][8][9] For the targeted synthesis of 3-acyl derivatives like this compound, the Knoevenagel condensation offers a highly efficient and direct route.

The Knoevenagel Condensation: The Preferred Route

The Knoevenagel condensation is a versatile method for C-C bond formation involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base such as piperidine.[2][3] For the synthesis of 3-acylcoumarins, this involves the condensation of a salicylaldehyde derivative with a β-keto ester.[1]

The causality behind this choice rests on its operational simplicity and the ready availability of starting materials. The reaction proceeds under relatively mild conditions and has been adapted for greener methodologies, including solvent-free reactions and microwave irradiation, which can dramatically reduce reaction times and improve yields.[10][11]

Mechanism: The synthesis is a two-stage process: an initial base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization (lactone formation).

-

Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-proton from the β-keto ester (ethyl 3-oxohexanoate) to form a resonance-stabilized enolate.[3]

-

Aldol-type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of salicylaldehyde.

-

Dehydration: The resulting aldol-type adduct undergoes dehydration to form a stable α,β-unsaturated intermediate.

-

Intramolecular Cyclization: The phenolic hydroxyl group attacks the ester carbonyl, leading to a transesterification that closes the ring and eliminates ethanol, forming the final 2H-chromen-2-one core.

Caption: Figure 1: General Experimental Workflow for Knoevenagel Synthesis.

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the title compound via Knoevenagel condensation.

Materials:

-

Salicylaldehyde

-

Ethyl 3-oxohexanoate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (10 mmol, 1.22 g) and ethyl 3-oxohexanoate (11 mmol, 1.74 g) in ethanol (20 mL).

-

Add piperidine (0.5 mL) dropwise to the stirred solution.

-

Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate.

-

Pour the cooled mixture into a beaker containing ice-cold water (50 mL) and acidify with 1M HCl to a pH of ~2-3 to neutralize the catalyst and precipitate the remaining product.

-

Filter the crude solid product using a Büchner funnel, wash with cold water, and air dry.

-

Purify the crude product by recrystallization from hot ethanol to yield pure this compound as a crystalline solid.

Characterization:

-

1H NMR: Expect characteristic peaks for the aromatic protons of the coumarin ring, a singlet for the C4-H, and signals corresponding to the butyryl group (triplet, sextet, triplet).

-

IR (KBr, cm-1): Expect strong absorption bands around 1720-1740 cm-1 (lactone C=O) and 1680-1700 cm-1 (ketone C=O).

-

Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated mass of C13H12O3.

Biological Activity and Therapeutic Potential

Coumarin derivatives are renowned for their wide-ranging biological effects. The introduction of a 3-butyryl group can significantly influence the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with biological targets.

Anticoagulant Activity

Many coumarin derivatives, most famously warfarin (a 4-hydroxycoumarin), function as potent anticoagulants.[12] They act as Vitamin K antagonists, inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[13][14] This enzyme is critical for recycling Vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, X). By inhibiting VKOR, coumarins deplete the active form of Vitamin K, leading to the production of non-functional clotting factors and thus exerting an anticoagulant effect. While 3-acylcoumarins are structurally distinct from warfarin, they are often investigated for similar activities.

Caption: Figure 2: Mechanism of Coumarin Anticoagulant Action.

Antimicrobial Activity

Numerous coumarin derivatives have demonstrated significant activity against a broad range of bacterial and fungal pathogens.[4][15][16][17] The proposed mechanisms often involve the inhibition of essential bacterial enzymes, such as DNA gyrase or enzymes involved in fatty acid biosynthesis, or the disruption of the cell membrane.[15] The lipophilic nature of the butyryl side chain in this compound may facilitate its passage through the bacterial cell wall, potentially enhancing its efficacy.

Table 1: Representative Antimicrobial Activity of Coumarin Derivatives

| Compound Class | Target Organism | Activity Metric | Reference |

|---|---|---|---|

| Coumarin-imidazole hybrids | S. aureus, E. coli | MIC (Minimum Inhibitory Concentration) | [15] |

| Thiazole-coumarin hybrids | S. aureus, B. subtilis | Zone of Inhibition | [18] |

| Pyrazole-coumarin hybrids | Gram-positive & Gram-negative | MIC |[19] |

Protocol 2: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol provides a standard method to screen for the antibacterial activity of the synthesized compound.

Materials:

-

Synthesized this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Standard antibiotic disks (e.g., Ciprofloxacin) as a positive control

-

Solvent (e.g., DMSO) as a negative control

-

Sterile swabs, incubator

Procedure:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

-

Aseptically place sterile paper disks onto the inoculated agar surface.

-

Pipette a fixed volume (e.g., 10 µL) of the test compound solution onto a disk. Prepare control disks with the standard antibiotic and the solvent.

-

Allow the plates to stand for 30 minutes to permit diffusion of the compound.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater antibacterial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-acylcoumarins is highly dependent on the nature of the acyl substituent.

-

Chain Length: The length of the alkyl chain (e.g., acetyl vs. butyryl) influences the compound's lipophilicity. Increased lipophilicity can enhance membrane permeability, which is often beneficial for antimicrobial activity, but an optimal length usually exists beyond which activity may decrease.

-

Steric Factors: The size and shape of the substituent can affect how the molecule fits into the binding pocket of a target enzyme or receptor.

-

Electronic Effects: The acyl group is electron-withdrawing, influencing the overall electron distribution of the coumarin ring system, which can be critical for molecular interactions.

Conclusion and Future Perspectives

This compound serves as an exemplary model of the 3-acylcoumarin class, synthesized efficiently via the Knoevenagel condensation. Based on the extensive pharmacology of the coumarin scaffold, this compound is a promising candidate for further investigation, particularly for its potential anticoagulant and antimicrobial properties. Future research should focus on the quantitative evaluation of its activity against a wider panel of bacterial strains and its specific inhibitory concentration (IC50) against VKOR. Furthermore, the butyryl group provides a reactive site for further chemical modification, enabling the synthesis of novel derivatives and fused heterocyclic systems with potentially enhanced potency and novel mechanisms of action.

References

- Jadhav, S. D., & Vibhute, Y. B. (2012). An Overview on Synthetic Strategies to 3-Acylcoumarins. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1335-1348.

- BenchChem. (2025).

- Wikipedia. (2023).

- Vallejo, F., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 8(1), 1-5.

- Boguza, M., et al. (2001). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (5), 192-193.

- Patel, H. D., et al. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review.

- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.

- Musa, M. A., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. RSC Advances, 12(19), 11667-11685.

- J&K Scientific. (2025).

- Bogdal, D., et al. (1999). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.

- Zhang, H., et al. (2014). Synthesis and biological evaluation of a novel class of coumarin derivatives. European Journal of Medicinal Chemistry, 84, 531-539.

- Wikipedia. (2021). Perkin rearrangement.

- Abu-Hadeil, S. E., et al. (2004).

- Organic Chemistry Portal.

- BenchChem. (2025).

- Molnar, M., et al. (2020).

- Wang, S., et al. (2018). Synthesis and biological evaluation of coumarin derivatives containing imidazole skeleton as potential antibacterial agents. European Journal of Medicinal Chemistry, 143, 124-135.

- ResearchGate. (2025). Synthesis of coumarin by Pechman reaction - A Review.

- Zhang, X., et al. (2020). Synthesis and biological evaluation of coumarin derivatives containing oxime ester as α-glucosidase inhibitors. Bioorganic Chemistry, 96, 103632.

- Lin, H., & Yang, C. (2018). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 23(10), 2635.

- Kumar, R., & Singh, P. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical and Pharmaceutical Research, 10(5), 1-6.

- Al-Amiery, A. A. (2012). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Organic and Medicinal Chemistry Letters, 2(1), 2.

- Nguyen, T. K. C., et al. (2021).

- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.

- Britton, E. C., & Livak, J. E. (1949). Preparation of coumarin. U.S. Patent No. 2,204,008. Washington, DC: U.S.

- Patel, R. P., et al. (2017). Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of Heterocyclic Chemistry, 54(5), 2824-2831.

- Govori, S., et al. (2009). Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives. Asian Journal of Chemistry, 21(7), 5191-5196.

- ResearchGate. (2025).

- Tasqeeruddin, S., et al. (2012). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry, 24(12), 5641-5643.

- Govori, S., et al. (2010). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry, 26(1), 163-168.

- Talele, T. T., et al. (2010). Synthesis and antibacterial activity of a new series of 3-[3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives. Journal of Sulfur Chemistry, 31(2), 145-154.

- Al-Obaidy, F. K., et al. (2014). Synthesis, Characterization Of Various Coumarin Derivatives. Journal of Al-Nahrain University, 17(2), 53-60.

- Chen, Y., et al. (2020). Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115197.

- ADITUM. (2021). Chiral Anticoagulants Drugs Based on Coumarin.

- Kumar, D., et al. (2017). Expeditious synthesis of coumarin-pyridone conjugates molecules and their anti-microbial evaluation. Journal of Chemical Sciences, 129(9), 1435-1443.

- Lee, C., et al. (2015). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 20(8), 13684-13697.

- Ghorab, M. M., et al. (2016). Uses of 3-(2-Bromoacetyl)

- Al-Jaber, H. I. (2011). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 4(2), 87-92.

- Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy, 20(1), 29-35.

- Al-Amiery, A. A., et al. (2018). Synthesis of new coumarin derivatives with suspected anticoagulant activity. Journal of the Serbian Chemical Society, 83(9), 1029-1037.

- MAB Journal. (2022).

- Gomha, S. M., et al. (2017).

Sources

- 1. jazanu.edu.sa [jazanu.edu.sa]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Evaluation of Some New Coumarin Derivatives | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 11. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 12. aditum.org [aditum.org]

- 13. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 14. Relationship between structure and anticoagulant activity of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of coumarin derivatives containing imidazole skeleton as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. – Oriental Journal of Chemistry [orientjchem.org]

- 18. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]

- 19. tandfonline.com [tandfonline.com]

spectroscopic data of 3-butyryl-2H-chromen-2-one

An In-Depth Technical Guide to the Spectroscopic Data of 3-butyryl-2H-chromen-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a derivative of coumarin. Coumarins are a significant class of naturally occurring benzopyrones that are of great interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photochemical properties.[1][2] Accurate structural elucidation through spectroscopic methods is paramount for the advancement of research and development involving these compounds. This document offers a detailed examination of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both theoretical interpretations and practical insights into the spectroscopic characterization of this molecule.

Introduction to this compound

Coumarin and its derivatives are a class of compounds that have garnered significant attention due to their wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The substituent at the 3-position of the coumarin ring system plays a crucial role in modulating its biological activity. This compound is a coumarin derivative featuring a butyryl group at this key position. The synthesis of such coumarin derivatives can be achieved through various established methods, such as the Knoevenagel condensation or the Pechmann reaction.[5] A precise understanding of the molecular structure is essential for establishing structure-activity relationships and for the quality control of synthesized compounds. Spectroscopic techniques are the cornerstone of this structural characterization.

Molecular Structure and Spectroscopic Workflow

The structural framework of this compound consists of a fused benzene and α-pyrone ring, forming the characteristic coumarin core, with a butyryl substituent at the C3 position.

Figure 1: Chemical structure of this compound.

The following diagram outlines the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Figure 2: General workflow for spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the spin-spin coupling provides information about adjacent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.[6]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | s | 1H | H-4 |

| ~7.70 | dd | 1H | H-5 |

| ~7.55 | m | 1H | H-7 |

| ~7.35 | m | 2H | H-6, H-8 |

| ~3.00 | t | 2H | -CO-CH ₂-CH₂-CH₃ |

| ~1.75 | sextet | 2H | -CO-CH₂-CH ₂-CH₃ |

| ~1.00 | t | 3H | -CO-CH₂-CH₂-CH ₃ |

Interpretation of the Spectrum:

-

Aromatic Protons (δ 7.35-7.70 ppm): The four protons on the benzene ring of the coumarin nucleus are expected to appear in this region. The specific chemical shifts and coupling patterns will depend on the electronic effects of the fused pyrone ring. H-5 is typically the most deshielded of this group due to its proximity to the carbonyl group.

-

H-4 Proton (δ ~8.50 ppm): The proton at the C4 position is highly deshielded due to the anisotropic effect of the adjacent carbonyl group and the electron-withdrawing nature of the α,β-unsaturated system, resulting in a singlet at a low field.

-

Butyryl Group Protons:

-

The methylene protons (α to the carbonyl) are expected around δ 3.00 ppm as a triplet.

-

The methylene protons (β to the carbonyl) should appear as a sextet around δ 1.75 ppm.

-

The terminal methyl protons will be a triplet at approximately δ 1.00 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Record the spectrum on a 100 MHz or higher spectrometer, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.[6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | Butyryl C=O |

| ~160.0 | Lactone C=O (C-2) |

| ~155.0 | C-8a |

| ~148.0 | C-4 |

| ~134.0 | C-7 |

| ~130.0 | C-5 |

| ~125.0 | C-6 |

| ~118.0 | C-4a |

| ~116.0 | C-8 |

| ~115.0 | C-3 |

| ~45.0 | -C O-CH₂-CH₂-CH₃ |

| ~18.0 | -CO-C H₂-CH₂-CH₃ |

| ~13.8 | -CO-CH₂-C H₂-CH₃ |

Interpretation of the Spectrum:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected at the downfield end of the spectrum: the butyryl ketone carbonyl (~198.0 ppm) and the lactone carbonyl of the coumarin ring (~160.0 ppm).

-

Aromatic and Olefinic Carbons: The carbons of the benzene ring and the C3 and C4 carbons of the pyrone ring are expected in the δ 115-155 ppm region. The chemical shifts are influenced by the oxygen atom and the carbonyl group.

-

Aliphatic Carbons: The three carbons of the butyryl side chain will appear in the upfield region of the spectrum, with the carbon α to the carbonyl being the most deshielded.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern can provide valuable structural information.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV in EI mode.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data (EI-MS):

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 187 | [M - C₂H₅]⁺ |

| 173 | [M - C₃H₇]⁺ or [M - COCH₃]⁺ |

| 145 | [173 - CO]⁺ |

| 117 | [145 - CO]⁺ |

| 89 |

Interpretation of the Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 216, corresponding to the molecular weight of this compound (C₁₃H₁₂O₃).

-

Major Fragmentation Pathways: The primary fragmentation is likely to occur at the butyryl side chain.

-

Loss of a propyl radical ([M - C₃H₇]⁺) would result in a peak at m/z 173.

-

McLafferty rearrangement could lead to the loss of propene, also giving a fragment at m/z 173.

-

Cleavage of the C-C bond between the carbonyl and the ethyl group would result in the loss of an ethyl radical ([M - C₂H₅]⁺), giving a peak at m/z 187.

-

Subsequent loss of carbon monoxide (CO) from the coumarin ring system is a common fragmentation pathway for these compounds.[1]

-

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and its environment.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid mixed with KBr to form a pellet, or as a thin film on a salt plate if it is a low-melting solid or oil.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Predicted IR Data (KBr Pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2850-2960 | C-H stretch | Aliphatic C-H |

| ~1720-1740 | C=O stretch | Lactone carbonyl |

| ~1680-1700 | C=O stretch | Ketone carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic C=C |

| ~1100-1300 | C-O stretch | Ester C-O |

Interpretation of the Spectrum:

-

Carbonyl Region: The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The lactone carbonyl is expected at a higher wavenumber (~1720-1740 cm⁻¹) than the ketone carbonyl (~1680-1700 cm⁻¹).[7][8]

-

C-H Stretching Region: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyryl group will be observed below 3000 cm⁻¹.

-

Aromatic Region: C=C stretching vibrations of the benzene ring will be present in the 1480-1600 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive overview for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy allows for an unambiguous confirmation of the molecular structure. The predicted data, based on the analysis of related coumarin derivatives, serve as a reliable reference for researchers working on the synthesis and application of this and similar compounds. This guide underscores the importance of a multi-technique spectroscopic approach for the rigorous structural elucidation of novel chemical entities in drug discovery and materials science.

References

-

Tasqeeruddin, S., Al-Arifi, A. S., & Dubey, P. K. (n.d.). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. King Saud University. Retrieved from [Link]

-

Al-Warhi, T., et al. (2018). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667–1670. Retrieved from [Link]

-

Desai, N. C., et al. (2017). Expeditious synthesis of coumarin-pyridone conjugates molecules and their anti-microbial evaluation. Journal of Chemical Sciences, 129(10), 1615–1624. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Bazié, H., et al. (2018). Synthesis and Characterization of New Coumarin Derivatives. ResearchGate. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2016). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. Molecules, 21(11), 1520. Retrieved from [Link]

-

Ben-rajab, F., et al. (2017). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 5(1), 1-5. Retrieved from [Link]

-

Kumar, K. S., et al. (2014). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. Bioorganic & Medicinal Chemistry Letters, 24(11), 2531–2535. Retrieved from [Link]

-

Al-Amiery, A. A. (2012). Synthesis, Characterization Of Various Coumarin Derivatives. Organic and Medicinal Chemistry Letters, 2(1), 3. Retrieved from [Link]

-

Madanhire, T., & Odame, F. (2023). Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

-

Dekić, V., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Facta Universitatis, Series: Physics, Chemistry and Technology, 11(1), 101-107. Retrieved from [Link]

-

Junapudi, S. (2023). Asian Journal of Medical Research & Health Sciences. Bibliomed. Retrieved from [Link]

-

(n.d.). 3-Buten-2-one. SpectraBase. Retrieved from [Link]

-

Madanhire, T., & Odame, F. (2023). Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine derivatives. ResearchGate. Retrieved from [Link]

-

Al-Obaidi, A. S. M., et al. (2021). Synthesis and Characterization of Novel Coumarin Derivatives as Antimicrobial Agents. ResearchGate. Retrieved from [Link]

-

Al-Majedy, Y. K., & Al-Amiery, A. A. (2015). SYNTHESIS AND CHERACTERIZATION OF SOME NEW (3-ACETYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]

-

El-Sayed, Y. S., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Journal of Chemistry, 2021, 6699313. Retrieved from [Link]

-

Mannekutla, J. R., et al. (2020). Solvatochromic effect and dipole moment characteristics of 4-(2-iodo-phenoxymethyl)-6-methoxy-chromen-2-one and 4-(2-iodo-phenoxymethyl)-7-methoxy-chromen-2-one. ResearchGate. Retrieved from [Link]

-

Erşatır, M., et al. (2017). Cross-Aldol reaction of 3-acetyl-2H-chromen-2-one by Using Amberlyst 26A as Catalyst. Synthetic Communications, 47(1), 68-77. Retrieved from [Link]

Sources

- 1. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

3-butyryl-2H-chromen-2-one chemical properties and structure

An In-depth Technical Guide to 3-Butyryl-2H-chromen-2-one: Chemical Properties, Structure, and Applications

Introduction

This compound is a derivative of coumarin, a prominent scaffold in the realm of medicinal chemistry and materials science. Coumarins, which are structurally defined as a benzopyrone system, are a class of compounds found extensively in nature and have been the subject of intense scientific research due to their broad spectrum of biological activities.[1][2] The introduction of a butyryl group at the 3-position of the 2H-chromen-2-one core creates a molecule with unique physicochemical properties and a versatile handle for further chemical modifications. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of the bicyclic 2H-chromen-2-one (coumarin) core, to which a butyryl (butanoyl) group is attached at the C3 position. This substitution pattern is crucial as the acyl group at this position can significantly influence the molecule's reactivity and biological profile.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1846-73-7 | [3] |

| Molecular Formula | C₁₃H₁₂O₃ | [3] |

| Molecular Weight | 216.23 g/mol | [3] |

| SMILES | O=C1OC2=C(C=CC=C2)C=C1C(CCC)=O | [3] |

Spectral Data Interpretation

While a dedicated spectrum for this compound is not publicly available, its structure allows for the prediction of key spectral features, which are vital for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the coumarin ring, typically in the range of δ 7.0-8.0 ppm. The butyryl side chain would exhibit signals for the methyl (CH₃) group as a triplet, and two methylene (CH₂) groups as multiplets in the aliphatic region (δ 0.9-3.0 ppm). A characteristic singlet for the proton at the C4 position of the coumarin ring would also be present at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display signals for two carbonyl carbons (one in the lactone ring and one in the butyryl group) in the range of δ 160-200 ppm.[4] Aromatic carbons would resonate between δ 115-155 ppm, while the aliphatic carbons of the butyryl chain would appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups. The lactone carbonyl (C=O) stretch is typically observed around 1720-1770 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower wavenumber. Aromatic C=C stretching vibrations would also be visible.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight of 216.23.[3] Fragmentation patterns would likely involve the loss of the butyryl side chain or parts of it.

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of 3-acyl-2H-chromen-2-ones is well-established in organic chemistry. A common and efficient method is the Knoevenagel condensation of a salicylaldehyde derivative with a β-ketoester, often catalyzed by a base like piperidine.[2][5] For this compound, the reaction would involve salicylaldehyde and ethyl 3-oxohexanoate.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Knoevenagel Condensation

The following is a representative protocol for the synthesis of a 3-acyl-2H-chromen-2-one, adapted for the synthesis of the title compound.

-

Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and ethyl 3-oxohexanoate (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 4-5 drops) to the solution at room temperature.[5]

-

Reaction Execution: Stir the mixture continuously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] The reaction may proceed at room temperature or require gentle heating to go to completion.

-

Workup and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then poured into ice-cold water to precipitate the crude product.[6]

-

Purification: The crude solid is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the pure this compound.[5]

Chemical Reactivity

The reactivity of this compound is dictated by both the coumarin nucleus and the butyryl side chain.

-

Reactions at the Butyryl Group: The ketone carbonyl of the butyryl group can participate in various reactions. For instance, it can undergo aldol condensation with aldehydes to form coumarin-chalcone hybrids.[4][7] The α-carbon to this carbonyl is susceptible to halogenation, particularly bromination, to yield highly reactive α-bromoacetyl intermediates.[8][9] These intermediates are valuable precursors for the synthesis of a wide array of heterocyclic compounds, such as thiazoles, pyrazoles, and thiophenes, by reacting with different nucleophiles.[8][9]

-

Reactions of the Coumarin Ring: The coumarin ring system can undergo electrophilic aromatic substitution, although the specific reactivity for this derivative would depend on the directing effects of the existing substituents.

Applications in Research and Drug Development

The coumarin scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[10] Derivatives of 3-acyl-2H-chromen-2-one have been explored for a variety of therapeutic applications.

Biological Activities

-

Antimicrobial and Antifungal Activity: Numerous coumarin derivatives have demonstrated significant antibacterial and antifungal properties.[1][11] The 3-acyl group can be modified to generate hybrid molecules with enhanced antimicrobial potency. For example, conjugation with pyridone or 1,2,3-triazole moieties has led to compounds with promising activity against various bacterial and fungal strains.[1][11]

-

Anticancer Potential: The coumarin nucleus is present in many compounds with cytotoxic activity against various cancer cell lines.[8][9][12] 3-(2-Bromoacetyl)-2H-chromen-2-one, a derivative of 3-acetyl-coumarin, has been used as a key starting material to synthesize novel heterocyclic compounds that exhibit significant in vitro anticancer activity.[8] It is plausible that derivatives of this compound could be explored for similar applications.

-

Enzyme Inhibition: Coumarin-chalcone hybrids, which can be synthesized from 3-acyl-coumarins, have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease.[5]

Role as a Versatile Synthetic Intermediate

Perhaps the most significant role of this compound in a research and development context is its utility as a versatile building block. The butyryl side chain provides a reactive site that can be elaborated into more complex structures. This allows for the systematic modification of the molecule to optimize its biological activity, a key strategy in modern drug discovery known as structure-activity relationship (SAR) studies.[1][8][9]

Conclusion

This compound is a molecule of significant interest due to its coumarin core and reactive butyryl side chain. Its straightforward synthesis and the potential for diverse chemical transformations make it a valuable intermediate for the development of novel compounds with a wide range of biological activities. For researchers and scientists in drug development, this compound represents a promising starting point for the design and synthesis of new therapeutic agents with potential applications in treating infectious diseases, cancer, and neurodegenerative disorders. Further investigation into its biological profile and the exploration of its derivatives are warranted to fully unlock its therapeutic potential.

References

-

Tasqeeruddin, S., Al-Arifi, A. S., & Dubey, P. K. (n.d.). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

-

Journal of Chemical Sciences. (2017). Expeditious synthesis of coumarin-pyridone conjugates molecules and their anti-microbial evaluation. Indian Academy of Sciences. Retrieved from [Link]

-

Synthesis, Characterization Of Various Coumarin Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Al-Warhi, T., et al. (2017). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. Retrieved from [Link]

-

Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. (2014). PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 2h-Chromene-2-one. National Institutes of Health (NIH). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-hydroxy-3-(3-methyl-2-butenyl)-2H-chromen-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1: Synthesis of 3-(3-(aryl)acryloyl)-2H-chromen-2-one derivatives 3. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Butyn-2-one (CAS 1423-60-5). Retrieved from [Link]

-

PubChem. (n.d.). Butyn-2-one. National Institutes of Health (NIH). Retrieved from [Link]

-

Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Spectra Problem #8 Solution. (n.d.). University of Calgary. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Butylamino)chromen-2-one. National Institutes of Health (NIH). Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Cross-Aldol reaction of 3-acetyl-2H-chromen-2-one by Using Amberlyst 26A as Catalyst. Retrieved from [Link]

-

Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 2H-chromen-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-acetyl-2H-chromen-2-one (1) and its coumarin-chalcone (2). Retrieved from [Link]

-

ScienceOpen. (2021). Review Article Styrylchromones: Biological Activities and Structure. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) SYNTHESIS AND CHERACTERIZATION OF SOME NEW (3-ACETYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of 3-acetyl-6-bromo-2H-chromen-2-one. Retrieved from [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-hydroxy-3-propyl-2H-chromen-2-one. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]

-

PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. National Institutes of Health (NIH). Retrieved from [Link]

-

Scheme 1. Cross-aldol reaction of 3-acetyl-2H-chromen-2-one with benzaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. 1846-73-7|this compound|BLDpharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 3-Butyryl-2H-chromen-2-one Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: The 3-Acyl-2H-chromen-2-one Scaffold: A Cornerstone in Medicinal Chemistry

The Coumarin Core: A Privileged Structure

Coumarins (2H-chromen-2-ones) represent a significant class of heterocyclic compounds widely found as secondary metabolites in plants.[1] Their 1,2-benzopyrone structure serves as a versatile and "privileged" scaffold in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[2] This structural versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[2][3] The inherent thermal stability and reactivity of the coumarin nucleus make it an ideal starting point for synthetic modifications aimed at discovering novel therapeutic agents.[2]

Significance of C-3 Substitution

While the coumarin ring itself is a key pharmacophore, functionalization at the C-3 position has proven to be a particularly fruitful strategy for enhancing and diversifying biological activity. The C-3 position is highly reactive, enabling a wide range of chemical modifications.[2] Introducing an acyl group, such as an acetyl or butyryl chain, at this position creates a difunctional compound with both electrophilic and nucleophilic centers. This dual reactivity makes 3-acylcoumarins powerful synthons for the construction of more complex heterocyclic systems, including pyrazoles, thiazoles, pyridines, and pyrimidines, thereby expanding the accessible chemical space for drug discovery.[1]

Focus on 3-Butyryl-2H-chromen-2-one: Rationale and Potential

This guide focuses specifically on this compound and its analogs. The butyryl group (a four-carbon acyl chain) offers a distinct lipophilic character compared to the more commonly studied acetyl group. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, solubility, and interaction with target proteins. By exploring derivatives of this specific scaffold, researchers can fine-tune these properties to optimize efficacy and selectivity for various therapeutic targets, from cancer-related enzymes to microbial pathogens.

Part 2: Synthetic Strategies and Chemical Reactivity

Established Synthetic Routes to 3-Acylcoumarins

The synthesis of 3-acylcoumarins is well-established, with several reliable methods available to organic chemists. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the coumarin ring.

Key Synthetic Pathways:

-

Knoevenagel Condensation: This is one of the most common and efficient methods. It typically involves the condensation of a substituted salicylaldehyde with a β-ketoester, such as ethyl butyrylacetate, in the presence of a basic catalyst like piperidine or an amino acid like L-proline.[2][4]

-

Reaction of 4-Hydroxycoumarins: 4-Hydroxycoumarin can be acylated at the C-3 position. For instance, heating 4-hydroxycoumarin with appropriate reagents can yield the desired 3-acyl derivative.[4][5]

-

From Diketenes: Substituted phenols can react with diketene in the presence of a catalyst to form 3-acetylcoumarin, which can be further modified.[4]

Below is a general protocol for the widely used Knoevenagel condensation.

Experimental Protocol: Knoevenagel Synthesis of a this compound Derivative

Objective: To synthesize a this compound derivative from a substituted salicylaldehyde and ethyl butyrylacetate.

Materials:

-

Substituted Salicylaldehyde (1.0 mmol)

-

Ethyl butyrylacetate (1.1 mmol)

-

Piperidine (0.1 mmol) or L-proline (0.1 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask, add the substituted salicylaldehyde (1.0 mmol), ethyl butyrylacetate (1.1 mmol), and ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine or L-proline (approx. 0.1 mmol) to the mixture.

-

Reaction Execution: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.[6] Reaction times can vary from 30 minutes to several hours.[2]

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry.[7] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.

Reactivity and Use as a Heterocyclic Synthon

The 3-butyryl group is not merely a passive substituent; it is a reactive handle that serves as a gateway to a vast array of complex heterocyclic structures. The carbonyl group and the adjacent active methylene protons are key to its synthetic utility.[1] 3-Bromoacetylcoumarins, easily prepared from 3-acetylcoumarins, are particularly valuable intermediates that react with various nucleophiles to form fused heterocyclic systems.[1]

For example, reacting a 3-(2-bromo-butyryl)-2H-chromen-2-one intermediate with reagents like thiourea, thioacetamide, or various amines can lead to the synthesis of coumarin-thiazole, -thiophene, and -pyridine hybrids, respectively.[8]

Caption: Synthetic utility of the 3-butyrylcoumarin scaffold.

Part 3: Biological Activities and Therapeutic Potential

3-Acylcoumarin derivatives have been extensively investigated for a wide range of biological activities. The nature of the acyl chain and substitutions on the coumarin ring are critical determinants of their pharmacological profile.

Anticancer Activity

A significant body of research highlights the potent anticancer activity of 3-substituted coumarins.[9] These compounds can interfere with multiple oncogenic pathways, making them attractive candidates for cancer therapy.

-

Mechanisms of Action:

-

Enzyme Inhibition: Certain derivatives are potent inhibitors of tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII, which are involved in tumor progression and metastasis.[9]

-

Kinase Inhibition: Strategic substitutions on the coumarin nucleus can yield derivatives that modulate key signaling kinases like VEGFR-2 and the PI3K/Akt pathway, which are crucial for tumor growth, angiogenesis, and survival.[10]

-

Apoptosis Induction: Many coumarin derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase cascades and modulation of the Bcl-2 protein family.[10][11]

-

Lactate Transport Inhibition: Some coumarin-3-carboxylic acid derivatives, structurally related to the 3-butyryl scaffold, have been identified as lactate transport inhibitors, targeting the metabolic vulnerabilities of cancer cells.[12]

-

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Synthesis and Reactivity of 3-acetyl coumarin.pptx [slideshare.net]

- 3. Coumarin derivatives - Wikipedia [en.wikipedia.org]

- 4. jazanu.edu.sa [jazanu.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]

- 7. ias.ac.in [ias.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 12. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological mechanism of action of 3-butyryl-2H-chromen-2-one

An In-Depth Technical Guide to the Biological Mechanism of Action of 3-butyryl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive examination of the proposed , a derivative of the coumarin class of heterocyclic compounds. Based on extensive structure-activity relationship data from the broader coumarin family, the primary hypothesis is that this compound functions as an anticoagulant by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational modification and activation of several essential blood coagulation factors. This guide will detail the molecular interactions within this pathway, provide robust, field-proven experimental protocols to test this hypothesis, and offer insights into the causality behind these experimental designs. The intended audience for this whitepaper includes researchers in hematology, drug discovery professionals, and scientists focused on the development of novel anticoagulant therapies.

Introduction: The Coumarin Scaffold and Anticoagulation

Coumarins are a well-established class of compounds, with many synthetic derivatives serving as cornerstones of oral anticoagulant therapy for over half a century.[1][2] The archetypal coumarin anticoagulant, warfarin, exerts its therapeutic effect by targeting the vitamin K cycle, a fundamental biological process essential for hemostasis.[3] This cycle is responsible for the γ-carboxylation of glutamate residues on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X.[4][5] This post-translational modification is crucial for their ability to bind calcium ions and subsequently interact with phospholipid membranes, a necessary step in the coagulation cascade.[6]

The compound of interest, this compound, possesses the characteristic benzopyran-2-one core of coumarins. Its structural analogy to known anticoagulants strongly suggests a similar mechanism of action. This guide will, therefore, focus on the hypothesis that this compound is an antagonist of vitamin K, acting through the direct inhibition of Vitamin K Epoxide Reductase.

The Proposed Core Mechanism: Inhibition of the Vitamin K Cycle

The vitamin K cycle is a salvage pathway that regenerates the reduced form of vitamin K, vitamin K hydroquinone (KH2), which is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[7] The central enzyme in this regeneration process is Vitamin K Epoxide Reductase (VKOR).[8]

The proposed mechanism of action for this compound is centered on its ability to act as a competitive inhibitor of VKOR.[6][7] By binding to the enzyme, likely at or near the vitamin K binding site, it prevents the reduction of vitamin K epoxide (KO) to vitamin K quinone (K), and subsequently to KH2.[8] This leads to a depletion of the available KH2 pool, thereby limiting the activity of GGCX. Consequently, the vitamin K-dependent clotting factors are synthesized in an under-carboxylated, and thus biologically inactive, form.[9] This impairment of the coagulation cascade results in a prolongation of clotting time, manifesting as an anticoagulant effect.

Figure 1: Proposed mechanism of action of this compound.

Experimental Validation and Methodologies

To empirically validate the proposed mechanism of action, a tiered approach of in vitro and cell-based assays is recommended. These protocols are designed to be self-validating, providing a clear and logical path from a general assessment of anticoagulant activity to the specific molecular target.

Tier 1: Assessment of General Anticoagulant Activity

The initial step is to determine if this compound possesses anticoagulant properties. The Prothrombin Time (PT) assay is the gold standard for this purpose, as it evaluates the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on factors II, V, VII, and X.[10]

-

Sample Preparation:

-

Collect whole blood into a tube containing 3.2% buffered sodium citrate at a 9:1 blood-to-anticoagulant ratio.[11]

-

Centrifuge the sample at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[11]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

-

-

Assay Procedure (Manual Method):

-

Pipette 0.1 mL of PPP into a 12 x 75 mm plastic test tube.[12]

-

Add a specific volume of the this compound dilution (or vehicle control) and incubate for a predetermined time at 37°C.

-

Place the tube in a 37°C water bath for 3-5 minutes to equilibrate.[12]

-

Forcibly add 0.2 mL of pre-warmed (37°C) PT reagent (containing thromboplastin and calcium chloride) and simultaneously start a stopwatch.[12][13]

-

Gently tilt the tube back and forth, observing for the formation of the first fibrin strand, which indicates clot formation.[12]

-

Stop the stopwatch and record the time in seconds.

-

Perform all measurements in duplicate or triplicate.

-

-

Data Analysis:

-

The results are expressed as the time in seconds for a clot to form. A dose-dependent increase in PT compared to the vehicle control would indicate anticoagulant activity.

-

Results can also be converted to an International Normalized Ratio (INR) for standardization, although this is more relevant for clinical monitoring.[10]

-

Causality and Rationale: This assay provides a functional readout of the entire extrinsic and common coagulation pathways. A prolonged PT directly implies a deficiency or inhibition of one or more of the vitamin K-dependent factors, providing the foundational evidence for the proposed mechanism.[14]

Tier 2: Direct Measurement of VKOR Inhibition

Following confirmation of anticoagulant activity, the next logical step is to ascertain if this effect is due to the direct inhibition of VKOR. This can be achieved through in vitro assays using microsomal preparations rich in VKOR.

-

Preparation of Microsomes:

-

Isolate liver microsomes from a suitable source (e.g., rat liver or insect cells overexpressing human VKORC1) using standard differential centrifugation techniques.

-

-

Assay Procedure:

-

Pre-incubate the microsomal preparation with varying concentrations of this compound (and warfarin as a positive control) on ice for 1 hour.[15]

-

Initiate the enzymatic reaction in a buffer containing a physiologically relevant reducing agent such as glutathione (GSH), and vitamin K epoxide (KO) as the substrate.[15][16] The use of GSH is critical as it provides more clinically relevant IC50 values compared to artificial reducing agents like DTT.[16]

-

Incubate the reaction at 30°C for a set time (e.g., 1.5 hours).[15]

-

Quench the reaction by adding a mixture of isopropanol/hexane.[15]

-

Extract the hexane fraction, dry it, and resuspend in methanol.

-

Analyze the conversion of KO to vitamin K quinone (K) using reverse-phase HPLC.[15]

-

-

Data Analysis:

-

Quantify the peak areas corresponding to KO and K.

-

Calculate the percentage of VKOR inhibition for each concentration of the test compound.

-

Plot the inhibition data against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

-

Quantitative Data Summary (Illustrative)

| Compound | IC50 (nM) |

| Warfarin (Positive Control) | 5 - 15 |

| This compound | To be determined |

| Negative Control | > 100,000 |

Tier 3: Cellular Assay for VKOR Function

To assess the activity of this compound in a more physiologically relevant context, a cell-based assay is the final confirmatory step. This approach measures VKOR activity indirectly by quantifying the function of a co-expressed vitamin K-dependent protein.[17][18]

-

Cell Culture and Transfection:

-

Assay Procedure:

-

Culture the transfected cells in the presence of varying concentrations of this compound, warfarin (positive control), and a vehicle control.

-

After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

-

Quantify the amount of secreted, properly carboxylated (and thus active) Factor IX reporter protein using an ELISA-based method that employs antibodies specific to the γ-carboxylated Gla domain.[19]

-

-

Data Analysis:

-

Generate dose-response curves by plotting the amount of active Factor IX against the concentration of the inhibitor.

-

Calculate the IC50 value, which reflects the concentration of the compound required to inhibit 50% of VKOR activity within the cellular environment.[17]

-

Figure 2: A tiered experimental workflow for validating the mechanism of action.

Structural Considerations and Molecular Docking

The binding of coumarin-based inhibitors to VKOR is a structure-dependent interaction.[6] Crystal structures of VKOR have revealed that antagonists like warfarin mimic the substrate by forming key hydrogen bonds within the active site.[8] The 3-butyryl substituent of this compound is predicted to play a crucial role in its binding affinity and inhibitory potency.

To visualize this proposed interaction, molecular docking simulations can be employed. These computational models can predict the binding pose and interaction energies of this compound within the active site of human VKORC1. Key interactions would be expected with residues that are also critical for warfarin binding, such as Tyrosine 139.[7]

Figure 3: Conceptual diagram of molecular docking interactions.

Conclusion

While direct experimental data for this compound is not yet prevalent in the public domain, its chemical structure provides a strong basis for the hypothesis that it functions as an anticoagulant through the inhibition of Vitamin K Epoxide Reductase. The technical guide presented here outlines this proposed mechanism in detail and provides a robust, logical, and tiered set of experimental protocols to rigorously test this hypothesis. The successful execution of these assays would not only confirm the mechanism of action but also provide critical quantitative data, such as IC50 values, necessary for the further development of this compound as a potential therapeutic agent. This structured approach ensures scientific integrity and provides a clear path forward for researchers in the field of anticoagulant drug discovery.

References

-

BenchChem. (2025). In Vitro Assays for Vitamin K Epoxide Reductase (VKOR) Activity: Application Notes and Protocols.

-

Chu, K., et al. (2013). A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay. Journal of Thrombosis and Haemostasis, 11(5), 872-880.

-

PhenX Toolkit. (2021). Prothrombin Time.

-

Placido, A. I., et al. (2025). In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship. International Journal of Molecular Sciences, 26(12), 6789.

-

Vitro Scient. (2021). PROTHROMBIN TIME.

-

Practical-Haemostasis.com. (2024). Screening Tests in Haemostasis: The Prothrombin Time [PT].

-

Atlas Medical. (n.d.). Prothrombin Time (PT) (LIQUID REAGENT).

-

Hyun, J., et al. (2020). Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases. Journal of Biological Chemistry, 295(45), 15274-15283.

-

National Health Laboratory Service. (n.d.). To describe the manual method for determining the PT-INR on citrated plasma (blue tube).

-

Fasco, M. J., et al. (2013). Erratum: Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4202-4210.

-

Gomha, S. M., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826-21839.

-

Li, W., et al. (2022). Structural and cellular basis of vitamin K antagonism. Journal of Thrombosis and Haemostasis, 20(9), 1961-1971.

-

Stafford, D. W., et al. (2013). structure-activity effects on vitamin K antagonism by warfarin metabolites. Blood, 122(24), 3991-3997.

-

Tie, J., et al. (2022). Structural and cellular basis of vitamin K antagonism. ResearchGate.

-

Abdel-Aziz, H. A., et al. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry, 9, 795033.

-

Chen, X., et al. (2018). A novel vitamin K derived anticoagulant tolerant to genetic variations of vitamin K epoxide reductase. Journal of Medicinal Chemistry, 61(17), 7743-7750.

-

Hamama, W. S., et al. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Organic Communications, 12(1), 1-28.

-

Kumar, P. S., et al. (2015). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(3), 136-145.

-

Akoun, A., et al. (2018). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. American Journal of Organic Chemistry, 8(2), 17-25.

-

Gomha, S. M., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. PubMed, 20(12), 21826-39.

-

El-Agrody, A. M., et al. (2012). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. International Journal of Organic Chemistry, 2, 219-228.

-

Stafford, D. W. (2005). Structure and function of vitamin K epoxide reductase. Journal of Thrombosis and Haemostasis, 3(9), 1873-1878.

-

Barrett, Y. C., et al. (2013). A novel prothrombin time assay for assessing the anticoagulant activity of oral factor Xa inhibitors. Clinical and Applied Thrombosis/Hemostasis, 19(5), 522-528.

-

Preusch, P. C., & Suttie, J. W. (1984). Lapachol inhibition of vitamin K epoxide reductase and vitamin K quinone reductase. Biochemical Pharmacology, 33(22), 3607-3611.

-

ANZCA. (n.d.). Drugs affecting Coagulation.

-

Li, W., et al. (2020). Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation. Science, 370(6519), eabc5665.

-

Al-Amiery, A. A., et al. (2018). SYNTHESIS AND CHERACTERIZATION OF SOME NEW (3-ACETYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate.

-

Kumar, D., et al. (2014). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. Bioorganic & Medicinal Chemistry Letters, 24(7), 1757-1761.

-

Bachurin, S. O., et al. (2018). Synthesis, molecular docking, and biological activity of 2-vinyl chromones: Toward selective butyrylcholinesterase inhibitors for potential Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 26(17), 4899-4908.

-

Chan, T. Y., et al. (1988). The relationship between inhibition of vitamin K1 2,3-epoxide reductase and reduction of clotting factor activity with warfarin. British Journal of Clinical Pharmacology, 25(1), 1-7.

-

Barbier, A., et al. (1993). Pharmacological properties of a low molecular weight butyryl heparin derivative (C4-CY 216) with long lasting effects. Thrombosis Research, 70(2), 125-136.

-

Miller, A., et al. (2022). Computational Design of Two New Vitamin K Epoxide Reductase Inhibitors. ResearchGate.

-

Medscape. (2025). Prothrombin Time: Reference Range, Interpretation, Collection and Panels.

-

Abdel-Wahab, B. F., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 706.

-

Mathew, B., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Coumarin–Triazole–Isatin Hybrids as Selective Butyrylcholinesterase Inhibitors. ACS Omega, 10(20), 23456–23469.

-

Ullah, F., et al. (1989). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 28(23), 7890.

-

Labcorp. (n.d.). 005199: Prothrombin Time (PT).

-

Kumar, S., et al. (2023). Exploiting butyrylcholinesterase inhibitors through a combined 3-D pharmacophore modeling, QSAR, molecular docking, and molecular dynamics investigation. RSC Advances, 13(21), 14434-14451.

-

van Hylckama Vlieg, A., et al. (2018). Coagulation factors II, V, VII, IX, X and XI and mortality – a cohort study. Journal of Thrombosis and Haemostasis, 16(11), 2159-2168.

-

Hermann, M., et al. (2003). Cyclooxygenase-2 Inhibition and Coagulation. Journal of Cardiovascular Pharmacology, 42(4), 483-489.

-

LITFL. (2023). Coagulation Profile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajpamc.com [ajpamc.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coagulation factors II, V, VII, IX, X and XI and mortality – a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and cellular basis of vitamin K antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The relationship between inhibition of vitamin K1 2,3-epoxide reductase and reduction of clotting factor activity with warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. atlas-medical.com [atlas-medical.com]

- 12. vitroscient.com [vitroscient.com]

- 13. labcorp.com [labcorp.com]

- 14. litfl.com [litfl.com]

- 15. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A cellular system for quantitation of vitamin K cycle activity: structure-activity effects on vitamin K antagonism by warfarin metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel vitamin K derived anticoagulant tolerant to genetic variations of vitamin K epoxide reductase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources and Isolation of Coumarin Derivatives

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of coumarin derivatives, from their widespread natural origins to the intricate methodologies of their isolation and characterization. As a Senior Application Scientist, my objective is to present this information not merely as a set of protocols, but as a narrative of scientific reasoning, underscoring the causality behind experimental choices to ensure both technical accuracy and field-proven insights.

Part 1: The Ubiquitous Presence of Coumarins in Nature

Coumarins, belonging to the benzopyrone family of compounds, are a diverse class of secondary metabolites synthesized by a vast array of organisms.[1] Their discovery dates back to the 1820s with the isolation of the parent compound, coumarin, from the tonka bean (Dipteryx odorata).[1][2] Since then, over 1,300 different coumarin derivatives have been identified from natural sources, showcasing a remarkable structural diversity that translates into a wide spectrum of biological activities.[1]

Botanical Distribution: A Rich Tapestry of Sources

Coumarins are particularly abundant in the plant kingdom, distributed across numerous families. Their presence is not limited to a specific plant part; they can be found in roots, stems, leaves, flowers, fruits, and seeds.[3] The concentration and specific type of coumarin can vary significantly depending on the plant species, environmental conditions, and seasonal changes.[3]

Key plant families known for their rich coumarin content include:

-